DM1-Smcc

Description

Properties

IUPAC Name |

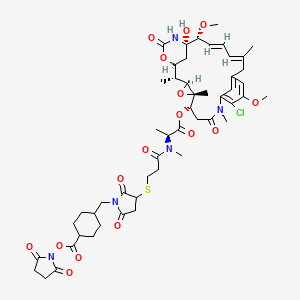

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUWZMNTKHTIN-MLSWMBHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66ClN5O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1072.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of DM1-SMCC

An In-depth Technical Guide on the Mechanism of Action of DM1-SMCC

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on its three core components: the antibody, the cytotoxic payload, and the linker connecting them. This guide focuses on the widely utilized payload-linker combination of DM1 and SMCC.

DM1 (Mertansine) is a highly potent synthetic maytansinoid, a derivative of maytansine.[1][2] It functions as a microtubule inhibitor, disrupting the dynamics of microtubule assembly and disassembly, which are crucial for cellular processes like mitosis.[2][3][4] While exceptionally potent, its systemic toxicity precludes its use as a standalone chemotherapeutic agent.[2]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker.[5] It features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues on an antibody) and a maleimide (B117702) group that reacts with thiol (sulfhydryl) groups.[5][] In the context of ADCs, SMCC is used to create a stable, non-cleavable thioether bond between the antibody and the thiol-containing DM1 payload.[5][7] This stability is paramount, ensuring the ADC remains intact in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[7][]

The combination, referred to as this compound, is a key component in several successful ADCs, most notably Ado-trastuzumab emtansine (T-DM1, Kadcyla®), where the anti-HER2 antibody trastuzumab is conjugated to DM1 via the SMCC linker (referred to as MCC post-conjugation).[5][9]

Core Mechanism of Action

The mechanism of action for an ADC utilizing the this compound system is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen, which is typically overexpressed on the surface of cancer cells (e.g., HER2 in breast cancer).[9] This binding event is the foundation of the targeted therapy approach.

-

Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, primarily through a process called receptor-mediated endocytosis.[9][10] The complex is trafficked into the cell within endosomes.

-

Lysosomal Trafficking and Degradation: The endosomes containing the ADC-antigen complex mature and fuse with lysosomes. The acidic environment and potent proteases within the lysosome degrade the antibody component of the ADC.[9][11]

-

Payload Release: Because the SMCC linker forms a non-cleavable bond, the cytotoxic payload is not released by simple chemical cleavage. Instead, the proteolytic degradation of the antibody results in the release of DM1 attached to the linker and the lysine residue to which it was originally conjugated.[7][11] This active catabolite is primarily Lysine-MCC-DM1.[11][12]

-

Microtubule Disruption: The released Lysine-MCC-DM1 catabolite enters the cytoplasm and exerts its cytotoxic effect. It binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site.[2][13] This binding suppresses microtubule dynamics by inhibiting both the growth and shortening of the microtubules.[13]

-

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network is catastrophic for the cell, particularly during cell division. It leads to an arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle.[9] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2][9] In some cases, prolonged exposure to low concentrations of DM1 can also lead to mitotic catastrophe, characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[9]

Quantitative Data

The potency and characteristics of this compound and related ADCs are quantified through various metrics.

| Parameter | Compound/ADC | Cell Line | Value | Reference(s) |

| IC₅₀ | This compound | HCC1954 (HER2+) | 17.2 nM | [14][15][16] |

| This compound | MDA-MB-468 (HER2-) | 49.9 nM | [14][15][16] | |

| Dissociation Constant (Kᴅ) | S-methyl DM1 | Microtubules | 0.1 µmol/L | [13] |

| Drug-to-Antibody Ratio (DAR) | T-DM1 | N/A | ~3.5 | [9][12][17] |

Experimental Protocols

Characterization of this compound ADCs involves a suite of standardized in vitro assays to determine their activity and mechanism.

Protocol 1: ADC Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the potency of an ADC by measuring cell viability as a function of ATP levels.

-

Cell Seeding:

-

Culture target (antigen-positive) and control (antigen-negative) cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed cells into a white, opaque-walled 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[18]

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and an unconjugated antibody control in complete culture medium. A 10-point, 3-fold dilution series is common.[19]

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control. Include "medium only" wells as a blank control.[18]

-

Incubate the plate for a period of 72 to 120 hours at 37°C.[18]

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Subtract the average signal from the "medium only" wells from all other readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay measures the effect of a compound on the assembly of tubulin into microtubules by monitoring changes in light scattering.

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity tubulin protein (e.g., from porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[20]

-

Prepare a 10 mM stock of GTP.

-

Prepare test compounds (e.g., Lys-MCC-DM1, paclitaxel (B517696) as a stabilizer control, nocodazole (B1683961) as a destabilizer control) at 10x the final desired concentration.

-

-

Reaction Setup:

-

Pre-warm a temperature-regulated spectrophotometer or plate reader capable of reading absorbance at 340 nm to 37°C.[21][22]

-

On ice, add the following to each well of a 96-well plate: tubulin solution (to a final concentration of 2-4 mg/mL), GTP (to a final concentration of 1 mM), and glycerol (B35011) (optional, as a polymerization enhancer).[20][21]

-

Add 10 µL of the 10x test compound or vehicle control to the appropriate wells.

-

-

Polymerization Measurement:

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each condition. An increase in absorbance indicates microtubule polymerization.

-

Compare the polymerization curves of the DM1-treated samples to the control. Inhibition of polymerization will result in a lower Vmax and a reduced final plateau compared to the vehicle control.

-

Protocol 3: ADC Internalization Assay (Flow Cytometry)

This assay quantifies the amount of ADC that remains on the cell surface over time, allowing for an indirect measurement of internalization.

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the ADC (e.g., 10 µg/mL) at 4°C for 30 minutes to allow binding but prevent internalization.[10]

-

Wash cells three times with cold PBS to remove any unbound ADC.

-

Add fresh, pre-warmed medium and incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow internalization. A control group remains at 4°C.[10]

-

-

Staining:

-

At each time point, harvest the cells and place them in FACS staining buffer (PBS with 2% FBS).

-

Stain the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody of the ADC (e.g., FITC-conjugated anti-human IgG) for 30 minutes on ice and protected from light.[10] This step labels only the ADC remaining on the cell surface.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove excess secondary antibody.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel).

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) for each time point.

-

The decrease in MFI over time at 37°C relative to the MFI at time zero (or the 4°C control) corresponds to the internalization of the ADC.

-

Workflows and Logical Diagrams

ADC Conjugation Workflow

The conjugation of DM1 to an antibody via the SMCC linker is a sequential, two-step chemical process.[5][23]

Cytotoxicity Assay Workflow

Conclusion

The this compound payload-linker system is a cornerstone of modern ADC development, exemplified by the clinical success of T-DM1. Its mechanism of action relies on the precise, antibody-guided delivery of the potent microtubule inhibitor DM1 to cancer cells. The non-cleavable SMCC linker ensures stability in circulation, and the subsequent intracellular release of an active DM1 metabolite following lysosomal degradation of the antibody leads to cell cycle arrest and apoptosis. A thorough understanding of this mechanism, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development and optimization of this important class of cancer therapeutics.

References

- 1. Mertansine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are ADC Linkers? | AxisPharm [axispharm.com]

- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. SMCC-DM1 | this compound | ADC Conjugation | TargetMol [targetmol.com]

- 17. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 22. abscience.com.tw [abscience.com.tw]

- 23. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Application of DM1-SMCC

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DM1-SMCC, a pivotal agent-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, mechanism of action, and experimental evaluation of this compound-based ADCs.

Introduction

This compound is a critical component in the construction of ADCs, consisting of the potent microtubule-disrupting agent DM1 (Mertansine) and the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[1][2][3] The conjugation of DM1 to a monoclonal antibody via the SMCC linker allows for the targeted delivery of the cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5] This guide delves into the specifics of its chemical nature, provides quantitative data, and outlines key experimental protocols for its use.

Chemical Structure and Properties

The core of this compound's functionality lies in its bifunctional nature. The SMCC linker provides a stable covalent bridge between the antibody and the DM1 payload.[5]

DM1 (Mertansine)

DM1, a derivative of maytansine, is a highly potent cytotoxic agent that inhibits microtubule assembly by binding to tubulin.[4][6][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[4] The thiol group present in DM1 is crucial for its conjugation to the maleimide (B117702) group of the SMCC linker.[4][6]

SMCC Linker

SMCC is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.[8][9][10] The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form a stable amide bond.[6][8] The maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond, which is the point of attachment for DM1.[5][6]

This compound Conjugate

The resulting this compound conjugate is a pre-formed drug-linker complex ready for conjugation to an antibody. This non-cleavable linker ensures that the ADC remains intact in circulation, with the release of the cytotoxic payload occurring primarily after internalization and lysosomal degradation of the antibody within the target cancer cell.[5]

Quantitative Data

The following tables summarize the key physicochemical properties of DM1, SMCC, and the this compound conjugate.

Table 1: Physicochemical Properties of DM1, SMCC, and this compound

| Property | DM1 (Mertansine) | SMCC | This compound |

| Chemical Formula | C35H48ClN3O10S[4] | C16H18N2O6[8] | C51H66ClN5O16S[11] |

| Molecular Weight | 738.29 g/mol [4][12] | 334.32 g/mol [8] | 1072.61 g/mol [13] |

| CAS Number | 139504-50-0[4] | 64987-85-5[8] | 1228105-51-8[11] |

| Purity | >98%[14] | ≥98%[15] | 99.23%[2] |

| Solubility | Soluble in DMSO, DMF, Ethanol[4][6] | Soluble in DMSO, DMF[9][15] | Soluble in DMSO[1][13] |

Table 2: Biological Activity of this compound Conjugates

| Cell Line | IC50 (nM) | Reference |

| HCC1954 | 17.2 | [2] |

| MDA-MB-468 | 49.9 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound ADCs and their subsequent in vitro evaluation.

Synthesis of a this compound Antibody-Drug Conjugate

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.4)

-

Quenching solution (e.g., excess Glycine or Lysine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the monoclonal antibody into the Conjugation Buffer to remove any primary amine-containing substances.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

This compound Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound solution to the antibody solution with gentle mixing. The molar ratio of this compound to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

-

Quenching:

-

Add a quenching solution to stop the reaction by consuming any unreacted SMCC NHS esters.

-

-

Purification:

-

Purify the resulting ADC from unconjugated this compound, free drug, and other reaction components using SEC or dialysis.

-

-

Characterization:

-

Characterize the purified ADC for DAR, aggregation, purity, and endotoxin (B1171834) levels.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effect of a this compound ADC on cancer cell lines.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium

-

This compound ADC

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in complete culture medium.

-

Add the ADC dilutions to the respective wells and incubate for 72-120 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]

-

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cells treated with a DM1-based agent using propidium (B1200493) iodide (PI) staining and flow cytometry.[4][17]

Materials:

-

Cancer cell line of interest

-

DM1-based ADC or free DM1

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with the DM1 agent at various concentrations for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing gently and incubate on ice for at least 1 hour or at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the PI staining buffer and incubate at 4°C overnight, protected from light.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Chemical Structures and Linkage

Caption: Chemical linkage of DM1 to an antibody via the SMCC linker.

Experimental Workflow for ADC Synthesis

Caption: Experimental workflow for the synthesis of a this compound ADC.

Signaling Pathway of DM1-Induced Cytotoxicity

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteochem.com [proteochem.com]

- 8. medkoo.com [medkoo.com]

- 9. interchim.fr [interchim.fr]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. benchchem.com [benchchem.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

The Core Principle of DM1 Maytansinoid Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1, a derivative of the potent microtubule-targeting agent maytansine (B1676224), is a highly cytotoxic maytansinoid that has become a pivotal component in the development of antibody-drug conjugates (ADCs).[1] Its creation was spurred by the necessity to mitigate the systemic toxicity associated with maytansine while enabling targeted delivery to cancerous cells.[1] By conjugating DM1 to monoclonal antibodies that recognize tumor-specific antigens, its powerful cell-killing capability can be precisely directed, thereby enhancing the therapeutic index.[1][2] This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies related to the DM1 maytansinoid payload.

Structure and Physicochemical Properties

DM1, also known as mertansine, is a thiol-containing maytansinoid.[3] The fundamental structure consists of a 19-member ansa macrolide linked to a chlorinated benzene (B151609) ring.[4] The critical modification from its parent compound, maytansine, is the addition of a thiol-containing ester side chain at the C3 position, which allows for its conjugation to antibodies.[1]

Table 1: Physicochemical Properties of DM1

| Property | Value | Reference |

| Chemical Formula | C35H48ClN3O10S | [1] |

| Molecular Weight | 738.29 g/mol | [1] |

| CAS Number | 139504-50-0 | [1] |

| Synonyms | Mertansine, N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine | [3] |

| Solubility | Soluble in DMF, DMSO, Ethanol | [1] |

Mechanism of Action: Microtubule Disruption

DM1 exerts its potent cytotoxic effects by targeting microtubules, which are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis.[1] The primary mechanism of action unfolds in the following steps:

-

Binding to Tubulin: DM1 binds to tubulin, the protein subunit that forms microtubules.[1] It is believed to share a binding site with vinca (B1221190) alkaloids.[1][5]

-

Suppression of Microtubule Dynamics: By binding to tubulin, DM1 suppresses the dynamic instability of microtubules.[6] This interference prevents both the polymerization and depolymerization necessary for proper microtubule function.

-

Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[5][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]

DM1 in Antibody-Drug Conjugates (ADCs)

The therapeutic potential of DM1 is fully realized when it is conjugated to a monoclonal antibody to create an ADC.[1] This strategy selectively delivers the highly potent cytotoxic payload to tumor cells that express the target antigen, thereby minimizing off-target toxicity.[6]

An ADC is comprised of three main components: the antibody, the linker, and the cytotoxic payload (DM1).[1] The linker is critical for the stability of the ADC in circulation and the efficient release of the drug within the target cell.[1] Both cleavable (e.g., disulfide-based) and non-cleavable (e.g., thioether-based) linkers have been utilized with DM1.[1]

Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[6][9] The ADC is then trafficked to the lysosome, where the antibody is degraded. In the case of a non-cleavable linker, this process releases a lysine-linker-DM1 metabolite, which is the active form that can then bind to tubulin and exert its cytotoxic effect.[1][9]

Quantitative Data on DM1 Activity

The potency of DM1 and its conjugates has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity.

Table 2: In Vitro Cytotoxicity of DM1 and Related Compounds

| Compound | Cell Line | IC50 | Reference |

| Maytansine | MCF7 | 710 pM | [1] |

| S-methyl DM1 | MCF7 | 330 pM | [1] |

| Maytansine | KB (human nasopharynx) | 8 pM | [4] |

| Maytansine | P-388 (murine leukemia) | 0.6 pM | [4] |

| Maytansine | L1210 (murine leukemia) | 2 pM | [4] |

| Trastuzumab-DM1 | BT-474 (HER2+) | 0.085 - 0.148 µg/mL | [1] |

| Trastuzumab-DM1 | SK-BR-3 (HER2+) | 0.007 - 0.018 µg/mL | [1] |

Table 3: Microtubule Binding Affinity of S-methyl DM1

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 0.1 µmol/L | [6] |

| Binding Sites per Microtubule | ~37 | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of a compound.[10]

Protocol:

-

Cell Seeding:

-

Culture the chosen cancer cell line to approximately 80% confluency.[8]

-

Harvest cells using Trypsin-EDTA and perform a cell count.[8]

-

Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

-

Incubate for 24 hours to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the DM1-ADC in complete culture medium.

-

Add the diluted compound to the appropriate wells. Include vehicle controls.

-

Incubate for a specified period (e.g., 72 hours).[10]

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.[10]

-

Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.[10]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression.[11]

Protocol:

-

Cell Treatment: Treat cells with the DM1-ADC for a specified time (e.g., 24-48 hours).

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol.[11]

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.[1]

In Vivo Efficacy in Xenograft Models

This protocol is used to evaluate the anti-tumor activity of DM1-ADCs in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer the DM1-ADC intravenously at various doses and schedules. Include control groups (e.g., vehicle, unconjugated antibody).

-

Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.[1]

-

Data Analysis: Compare the tumor growth in the treated groups to the control groups to determine the efficacy of the DM1-ADC.

Conclusion

DM1 is a highly potent maytansinoid that has become a cornerstone in the development of antibody-drug conjugates for cancer therapy. Its well-defined mechanism of action, which involves the suppression of microtubule dynamics leading to mitotic arrest and apoptosis, provides a strong rationale for its use.[1] The ability to conjugate DM1 to tumor-targeting antibodies allows for the selective delivery of this powerful cytotoxic agent, thereby enhancing its therapeutic window.[1] The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel DM1-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mertansine - Wikipedia [en.wikipedia.org]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. adcreview.com [adcreview.com]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. onclive.com [onclive.com]

- 10. benchchem.com [benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

The SMCC Linker in Antibody-Drug Conjugates: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's safety, stability, and efficacy. Among the various linker technologies, the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker has established itself as a cornerstone in the development of robust and effective ADCs. This technical guide provides a comprehensive exploration of the SMCC linker's function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Function and Mechanism of Action

The SMCC linker is a heterobifunctional crosslinker, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702).[1] This dual reactivity enables a controlled, two-step conjugation process. First, the NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond.[1][2] This reaction is typically carried out in a slightly alkaline pH range (7-9). Following this initial activation of the antibody, the maleimide group of the linker is then available to react specifically with a thiol (sulfhydryl) group present on the cytotoxic payload, forming a highly stable thioether bond.[1][3] This second reaction occurs optimally at a pH of 6.5-7.5.[1]

The resulting thioether linkage is a key feature of the SMCC linker, rendering it "non-cleavable" under physiological conditions.[4][5] This inherent stability is crucial for minimizing the premature release of the cytotoxic payload into systemic circulation, which in turn reduces off-target toxicity and widens the therapeutic window of the ADC.[1][4] The cytotoxic payload is only released after the ADC has bound to its target antigen on the cancer cell surface, been internalized, and trafficked to the lysosome, where the entire antibody is degraded, liberating the drug-linker-amino acid catabolite.[5][6][7][8]

Quantitative Data on SMCC-Linked ADCs

The performance of an ADC is critically influenced by parameters such as the drug-to-antibody ratio (DAR) and in vivo stability. The following tables summarize key quantitative data for ADCs utilizing the SMCC linker.

| Parameter | Typical Value/Range | Significance | References |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | A higher DAR can increase potency but may negatively impact pharmacokinetics and increase toxicity. A DAR of ~3.5 is common for lysine-conjugated ADCs like ado-trastuzumab emtansine. | [6][7][9] |

| In Vitro Potency (IC50) | Varies with cell line and payload | Generally, potency increases with a higher DAR. | [6][7] |

| Plasma Stability | High | The thioether bond is highly stable, leading to minimal premature drug release. Some studies report a slight decrease in DAR over time in vivo. | [1][10][11] |

| Pharmacokinetics (Clearance) | Clearance can increase with higher DAR | ADCs with a DAR > 6 may exhibit rapid clearance from circulation. | [6][7] |

| ADC Example | Target Antigen | Payload | Average DAR | Indication | References |

| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | ~3.5 | HER2-positive breast cancer | [6][7] |

| J2898A-SMCC-DM1 | EGFR | DM1 | ~3.0-3.4 | Experimental | [7][10] |

Experimental Protocols

Detailed methodologies are essential for the successful development and evaluation of SMCC-linked ADCs.

Protocol 1: Synthesis of an SMCC-Linked ADC

This protocol outlines the two-step process for conjugating a thiol-containing cytotoxic drug to an antibody using the SMCC linker.[1][3][8][12][13]

Materials:

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing cytotoxic drug (e.g., DM1)

-

Conjugation Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)

-

Conjugation Buffer B: Sulfhydryl-free buffer, pH 6.5-7.5

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer A.

-

-

Antibody Activation with SMCC:

-

Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.

-

Add a 5- to 10-fold molar excess of the SMCC solution to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification of the Activated Antibody:

-

Remove excess, unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B.

-

-

Payload Conjugation:

-

Immediately combine the purified, maleimide-activated antibody with the thiol-containing cytotoxic drug in Conjugation Buffer B. A typical molar ratio of drug to antibody is 7:1 to achieve a final DAR of ~3-4.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Incubate for an additional 20-30 minutes.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug and other small molecules using a desalting column or size-exclusion chromatography.

-

-

Characterization:

-

Determine the final protein concentration and DAR using UV-Vis spectroscopy.

-

Assess the purity and aggregation state of the ADC by size-exclusion chromatography (SEC-HPLC).

-

Confirm the identity and integrity of the ADC using mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of an SMCC-linked ADC against a target cancer cell line.[1][14][15]

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Appropriate cell culture medium and supplements

-

96-well cell culture plates

-

SMCC-linked ADC

-

Control antibody (unconjugated)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

ADC Treatment:

-

Prepare serial dilutions of the SMCC-linked ADC and the control antibody in cell culture medium.

-

Remove the old medium from the cells and add the ADC or control antibody dilutions. Include untreated control wells.

-

Incubate the plates for 72-120 hours.

-

-

Cell Viability Assessment:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate overnight in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Protocol 3: Plasma Stability Assay

This protocol outlines a method to evaluate the stability of the SMCC linker in plasma.[16][17]

Materials:

-

SMCC-linked ADC

-

Human or mouse plasma

-

Incubator at 37°C

-

Protein A magnetic beads

-

Wash buffer (e.g., PBS)

-

Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the SMCC-linked ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

-

-

ADC Capture:

-

At each time point, capture the ADC from the plasma using Protein A magnetic beads.

-

-

Washing:

-

Wash the beads with wash buffer to remove unbound plasma proteins.

-

-

Elution:

-

Elute the intact ADC from the beads using the elution buffer.

-

-

Analysis:

-

Analyze the eluted ADC samples by LC-MS/MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability and payload release.

-

Visualizing Key Pathways and Workflows

Diagrams are provided below to illustrate the mechanism of action of a HER2-targeted ADC utilizing an SMCC linker and the general workflow for the development and characterization of such a conjugate.

Conclusion

The SMCC linker has proven to be a robust and reliable component in the design of antibody-drug conjugates. Its heterobifunctional nature facilitates a controlled conjugation process, while the resulting non-cleavable thioether bond provides the high level of stability required for targeted drug delivery and a favorable safety profile.[1] The clinical success of ado-trastuzumab emtansine stands as a testament to the effectiveness of this linker technology. As the field of ADCs continues to advance, a thorough understanding of the principles and methodologies associated with established linkers like SMCC remains paramount for the rational design of the next generation of highly effective and safe cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

DM1-SMCC role in antibody-drug conjugate development

An In-depth Technical Guide to the Role of DM1-SMCC in Antibody-Drug Conjugate Development

Introduction to Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to merge the high specificity of monoclonal antibodies (mAbs) with the potent cytotoxic activity of small-molecule drugs.[1] An ADC is a tripartite molecule comprising a monoclonal antibody that binds to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The efficacy and safety of an ADC are critically dependent on the interplay of these three components. The linker, in particular, plays a pivotal role, ensuring the payload remains securely attached to the antibody in systemic circulation and is efficiently released upon reaching the target cancer cell.[1]

Among the various linker-payload systems developed, the combination of the maytansinoid derivative DM1 with the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker has become a benchmark in the field.[1][] This system is exemplified by the clinically successful ADC, Ado-trastuzumab emtansine (T-DM1, Kadcyla®), used for the treatment of HER2-positive breast cancer.[2][4] This technical guide provides a comprehensive exploration of the this compound linker-payload system, detailing its mechanism of action, conjugation chemistry, and the experimental protocols used for its evaluation.

The this compound Conjugate: Components and Chemistry

The this compound system is an agent-linker conjugate composed of the cytotoxic DM1 payload and the stable SMCC linker, designed to be conjugated to an antibody.[5][6]

The SMCC Linker: A Stable, Non-Cleavable Bridge

The SMCC linker is a heterobifunctional crosslinker, featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1][] This dual reactivity is essential for its function in ADC development. The non-cleavable nature of the SMCC linker ensures that the ADC remains intact while in circulation, which is crucial for minimizing off-target toxicity and providing a wider therapeutic window.[][8][9] The stability of the resulting thioether bond prevents premature release of the cytotoxic payload.[1][9]

The conjugation process is a sequential, two-step reaction:

-

Antibody Activation: The NHS ester of SMCC reacts with the ε-amino group of lysine (B10760008) residues on the surface of the monoclonal antibody, forming a stable amide bond.[1][10]

-

Payload Conjugation: The thiol-containing DM1 payload is then added, and its sulfhydryl group reacts with the maleimide group of the antibody-linker intermediate. This reaction forms a highly stable, non-reducible thioether linkage.[1][2]

This controlled, two-step process allows for the purification of intermediate products and helps manage the final drug-to-antibody ratio (DAR), a critical quality attribute of any ADC.[][11]

The DM1 Payload: A Potent Microtubule Inhibitor

DM1 is a derivative of maytansine, a potent antimitotic agent that inhibits tubulin polymerization.[][12][13] By binding to tubulin, DM1 disrupts the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in maintaining cell shape, transport, and, critically, mitotic spindle formation during cell division.[8][12] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[13][14] The high cytotoxicity of DM1 makes it an ideal payload for ADCs, where its effects can be precisely targeted to cancer cells.[4]

Mechanism of Action in Targeted Cancer Therapy

The therapeutic effect of a this compound ADC is achieved through a multi-step, targeted process that ensures the cytotoxic payload is delivered specifically to antigen-expressing tumor cells.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.[8]

-

Endocytosis: Following binding, the entire ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis.[8][12]

-

Lysosomal Degradation and Payload Release: The complex is trafficked to the lysosome, an intracellular organelle containing digestive enzymes. Here, the antibody portion of the ADC is degraded, releasing the cytotoxic payload.[14] Because of the non-cleavable SMCC linker, the payload is released as a lysine-linker-drug catabolite (Lys-SMCC-DM1).[4][14]

-

Cytotoxic Effect: The active Lys-SMCC-DM1 catabolite enters the cytoplasm and binds to tubulin, exerting its potent antimitotic effect, which leads to cell cycle arrest and apoptosis.[8][14]

The Bystander Effect: A Key Consideration

The "bystander effect" occurs when a payload released from a targeted cancer cell diffuses into the tumor microenvironment and kills adjacent, antigen-negative cancer cells.[14] This effect is highly dependent on the physicochemical properties of the released payload. In the case of ADCs using the non-cleavable this compound linker, the primary catabolite, Lys-SMCC-DM1, is charged and membrane-impermeable.[14] Consequently, it cannot readily diffuse out of the target cell to kill neighboring cells. This results in a minimal to non-existent bystander effect, which can be advantageous for reducing toxicity to nearby healthy tissue but may limit efficacy in tumors with heterogeneous antigen expression.[8][14][15]

Atypical Mechanisms of Toxicity

Recent studies have identified a novel, antigen-independent mechanism of toxicity that may contribute to some of the off-target side effects observed with DM1-based ADCs, such as hepatotoxicity.[14][16] This pathway involves the direct binding of the DM1 payload on the intact ADC to Cytoskeleton-Associated Protein 5 (CKAP5) on the surface of normal cells, particularly hepatocytes.[16][17] This interaction can cause plasma membrane damage, leading to a calcium influx, microtubule network disorganization, and subsequent apoptosis.[17][18] This payload-mediated toxicity is independent of target antigen expression and internalization, representing a distinct pathway for potential off-target effects.[17]

Quantitative Data Summary

The performance of this compound ADCs is evaluated using several quantitative metrics, including the drug-to-antibody ratio (DAR) and the half-maximal inhibitory concentration (IC₅₀) in cytotoxicity assays.

| Parameter | Typical Value / Range | Significance | References |

| Drug-to-Antibody Ratio (DAR) | 3.0 - 4.0 | Represents the average number of DM1 molecules per antibody. It is a critical parameter that impacts ADC potency, pharmacokinetics, and toxicity. A heterogeneous mixture of species is typical. | [2][19] |

| In Vitro Cytotoxicity (IC₅₀) | 0.05 - 50 nM | The concentration of ADC required to inhibit the growth of 50% of cancer cells in vitro. Values are highly dependent on the target antigen expression level, cell line, and assay conditions. | [6][15] |

Table 1: In Vitro Cytotoxicity of this compound ADCs in Various Cancer Cell Lines

| ADC Target | Cancer Type | Cell Line | IC₅₀ (nM) | Reference |

| Anti-CD30 | Hodgkin's Lymphoma | L428 | < 0.13 | [15] |

| Anti-CD30 | Anaplastic Large Cell Lymphoma | Karpas 299 | < 0.13 | [15] |

| Anti-HER2 | Breast Cancer | HCC1954 | 17.2 | [6] |

| HER2-Negative Control | Breast Cancer | MDA-MB-468 | 49.9 | [6] |

Experimental Protocols

A general workflow for the development and characterization of a this compound ADC involves synthesis, purification, characterization, and functional testing.

Protocol 1: ADC Synthesis (Lysine Conjugation)

This protocol describes the two-step conjugation of DM1 to a monoclonal antibody via the SMCC linker.[][21]

Materials:

-

Monoclonal antibody (2-10 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

SMCC-DM1 linker-payload, lyophilized.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA).

-

Conjugation Buffer (e.g., PBS with 5% DMA).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).

Methodology:

-

Antibody Preparation: Perform a buffer exchange for the monoclonal antibody into the Conjugation Buffer to remove any interfering primary amines. Adjust the final antibody concentration to the desired level (e.g., 10 mg/mL).[][21]

-

SMCC-DM1 Solution Preparation: Allow the lyophilized SMCC-DM1 to equilibrate to room temperature. Prepare a stock solution (e.g., 10-20 mM) by dissolving it in anhydrous DMSO or DMA. This solution should be prepared fresh.[21]

-

Conjugation Reaction: Add the SMCC-DM1 solution to the antibody solution at a specific molar ratio (e.g., 8:1 linker-drug to antibody) to achieve the target DAR. Incubate the reaction at a controlled temperature (e.g., 20°C) for a set period (e.g., 2-20 hours) with gentle mixing.[13][]

-

Purification: Purify the resulting ADC from unreacted SMCC-DM1 and solvent using an appropriate method such as an SEC G25 column or TFF to exchange the ADC into a formulation buffer (e.g., PBS).[13][21]

-

Characterization: Store the purified ADC at 2-8°C. Proceed with characterization assays to determine DAR, purity, and concentration.[21]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC₅₀ of the ADC.[4][13][22]

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative controls).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

ADC, unconjugated antibody, and free DM1 for controls.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., isopropanol (B130326) or DMSO).

-

Plate reader.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[22]

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted treatments to the respective wells. Include untreated wells as a negative control.[13][22]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][13]

-

MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[4][13]

-

Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization buffer (e.g., propanol) to each well to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion

The this compound linker-payload system is a robust and clinically validated platform in the field of antibody-drug conjugates. The heterobifunctional SMCC linker provides a stable, non-cleavable attachment of the potent microtubule inhibitor DM1 to a targeting antibody, ensuring payload integrity in circulation and minimizing off-target toxicity.[1][9] The mechanism of action relies on targeted delivery, internalization, and lysosomal release of the active Lys-SMCC-DM1 catabolite, leading to potent and specific killing of antigen-positive cancer cells.[8][14] While the lack of a bystander effect is a defining characteristic, the discovery of alternative toxicity pathways, such as CKAP5 binding, highlights the ongoing need for a deep, mechanistic understanding of ADC biology.[14][17] The detailed protocols and quantitative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of next-generation this compound ADCs for targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. SMCC - Creative Biolabs [creative-biolabs.com]

- 10. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 12. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes | Semantic Scholar [semanticscholar.org]

- 17. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tandfonline.com [tandfonline.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Intracellular Processing of DM1-SMCC Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical intracellular events that govern the efficacy of antibody-drug conjugates (ADCs) utilizing the maytansinoid derivative DM1 conjugated via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Understanding these intricate processes, from initial cell surface binding to the ultimate cytotoxic effect of the released payload, is paramount for the rational design and optimization of next-generation ADCs.

The Journey of a DM1-SMCC ADC: A Step-by-Step Intracellular Odyssey

The therapeutic action of a this compound ADC is contingent upon a precise sequence of events that ensures the targeted delivery and activation of its potent cytotoxic payload. This journey begins with the ADC binding to a specific antigen on the surface of a cancer cell and culminates in the induction of apoptosis.

The entire process can be broken down into the following key stages:

-

Antigen Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the tumor cell surface. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endocytic vesicle.[1][2] The rate and efficiency of internalization are critical determinants of ADC efficacy and can vary depending on the target antigen and cell type.[3]

-

Endosomal Trafficking: Once inside the cell, the endocytic vesicle containing the ADC matures into an early endosome. From here, the ADC can either be recycled back to the cell surface or trafficked to the lysosome for degradation.[2][4]

-

Lysosomal Degradation and Payload Release: The acidic environment and potent proteases within the lysosome are responsible for the complete degradation of the antibody component of the ADC.[5][6] Because the SMCC linker is non-cleavable, the antibody must be fully broken down to its constituent amino acids to release the active cytotoxic catabolite.[7][8]

-

Generation of the Active Catabolite: The product of this lysosomal degradation is not free DM1, but rather the DM1 payload still attached to the SMCC linker and the lysine (B10760008) residue from the antibody to which it was originally conjugated. This active catabolite is known as lysine-SMCC-DM1 (Lys-MCC-DM1).[9][10][11]

-

Cytoplasmic Translocation and Mechanism of Action: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. Once in the cytoplasm, the DM1 moiety exerts its potent cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization.[10][12] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[10][13]

-

Limited Bystander Effect: A key characteristic of this compound ADCs is their limited bystander effect. The released Lys-SMCC-DM1 catabolite is a charged molecule with low membrane permeability.[14][15][16] This prevents it from readily diffusing out of the target cell to kill neighboring antigen-negative tumor cells, a phenomenon that can be observed with some other ADC linker-payload combinations.[14][15]

Quantitative Insights into this compound ADC Processing

The efficiency of each step in the intracellular processing pathway can be quantified to better understand and predict ADC activity. The following tables summarize key quantitative data related to the processing of T-DM1 (ado-trastuzumab emtansine), a clinically approved this compound ADC targeting the HER2 receptor.

Table 1: Internalization and Degradation Kinetics of T-DM1

| Parameter | Cell Line | Value | Reference |

| Internalization Half-life | BT-474 | 6 - 14 hours | [17][18] |

| NCI-N87 | 6 - 14 hours | [18] | |

| SK-BR-3 | 6 - 14 hours | [18] | |

| Degradation Half-life | BT-474 | 18 - 25 hours | [17][18] |

| NCI-N87 | 18 - 25 hours | [18] | |

| SK-BR-3 | 18 - 25 hours | [18] | |

| Endocytosis Rate | MDA-MB 453 | ~50% within 8-12 hours | [19][20] |

| BT474 | ~40-50% within 8-12 hours | [19][20] |

Table 2: In Vitro Cytotoxicity (IC50) of DM1 and its Catabolite

| Compound | Cell Line | IC50 (nM) | Reference |

| Lys-SMCC-DM1 | KPL-4 | 24.8 | [21][22] |

| MDA-MB-468 | 40.5 | [21][22] | |

| anti-CD30-MCC-DM1 | Karpas 299 | 0.06 | [21][23] |

| L428 | < 0.13 | [21] | |

| T-DM1 (control) | Karpas 299 | 31.02 | [21][23] |

Table 3: HER2 Receptor Expression Levels in Breast Cancer Cell Lines

| Cell Line | HER2 Expression Level (receptors/cell) | Method | Reference |

| SKBR3 | High (~1,100,000) | Quantitative Flow Cytometry | [24] |

| BT474 | High | ELISA | [1] |

| MDA-MB-361 | Moderate | Not specified | [10] |

| MCF7 | Low | Not specified | [10] |

Key Experimental Protocols for Studying this compound ADC Processing

A variety of in vitro assays are essential for characterizing the intracellular processing and activity of this compound ADCs. Detailed methodologies for several key experiments are provided below.

ADC Internalization Assay Using Flow Cytometry

This assay quantifies the rate and extent of ADC internalization into target cells.

Principle: A fluorescently labeled ADC is incubated with target cells. At various time points, the fluorescence associated with cells is measured by flow cytometry. To distinguish between surface-bound and internalized ADC, a quenching agent or an acidic wash can be used to eliminate the signal from non-internalized ADC.[25]

Protocol:

-

Cell Preparation: Seed target cells in a 96-well plate and allow them to adhere overnight.

-

ADC Labeling: Label the this compound ADC with a suitable fluorophore (e.g., Alexa Fluor 488).

-

Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A control plate should be kept at 4°C to measure surface binding only.

-

Washing: After incubation, wash the cells with cold PBS to remove unbound ADC.

-

Quenching (Optional): To measure only internalized ADC, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) or perform a brief acid wash (e.g., glycine-HCl, pH 2.5) to strip surface-bound ADC.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.

-

Data Analysis: Calculate the mean fluorescence intensity (MFI) for each time point. The internalization rate can be determined by plotting the MFI of the internalized fraction over time.[25][26][27]

Quantification of ADC Catabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of the active catabolite, Lys-SMCC-DM1, in cell lysates or other biological matrices.

Principle: Cell lysates containing the ADC catabolites are prepared and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analytes are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios.[9][11]

Protocol:

-

Sample Preparation: Treat target cells with the this compound ADC for a specified duration. Harvest the cells and prepare cell lysates.

-

Protein Precipitation: Precipitate proteins from the cell lysate using a suitable organic solvent (e.g., acetonitrile) to release the catabolites.[9]

-

Chromatographic Separation: Inject the supernatant onto a C8 or C18 reverse-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to separate the catabolites.[9]

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for DM1, MCC-DM1, and Lys-MCC-DM1 for accurate quantification.[9][11]

-

Quantification: Generate a standard curve using known concentrations of the catabolites to quantify their amounts in the samples. The calibration ranges are typically in the low ng/mL to µg/mL range.[9]

In Vitro Tubulin Polymerization Assay

This assay measures the inhibitory effect of the released DM1 payload on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. The effect of DM1 or its catabolites on the rate and extent of this polymerization is quantified.[28][29][30][31]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in an appropriate buffer (e.g., G-PEM buffer containing GTP). Prepare serial dilutions of the test compound (DM1 or Lys-SMCC-DM1).[29][30]

-

Assay Setup: In a 96-well plate, add the test compound dilutions. Pre-warm the plate to 37°C.[28][29]

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.[28][29]

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[28][29]

-

Data Analysis: Plot the absorbance at 340 nm versus time. The inhibitory effect of the compound is determined by comparing the polymerization curves of the treated samples to the vehicle control. The IC50 value can be calculated from the dose-response curve.[28][29]

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the ADC on cell cycle progression.

Principle: Cells are treated with the ADC, and then their DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide). The fluorescence intensity of the stained DNA is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[32][33][34]

Protocol:

-

Cell Treatment: Seed cells and treat them with the this compound ADC at various concentrations for a specified period (e.g., 24-48 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[33]

-

DNA Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence of the DNA dye.

-

Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of the mechanism of action of DM1.[32]

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the intracellular processing of this compound ADCs.

Intracellular Processing Pathway of this compound ADCs

Experimental Workflow for ADC Internalization Assay

Experimental Workflow for LC-MS/MS Quantification of ADC Catabolites

References

- 1. Quantitative analysis of HER2 receptors expression in vivo by NIR optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. trepo.tuni.fi [trepo.tuni.fi]

- 5. Quantitative diagnosis of HER2 protein expressing breast cancer by single‐particle quantum dot imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody Internalization | Sartorius [sartorius.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. LC-MS/MS method for the simultaneous determination of Lys-MCC-DM1, MCC-DM1 and DM1 as potential intracellular catabolites of the antibody-drug conjugate trastuzumab emtansine (T-DM1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. dspace.mit.edu [dspace.mit.edu]

- 18. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. benchchem.com [benchchem.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-biolabs.com [creative-biolabs.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 31. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 32. benchchem.com [benchchem.com]

- 33. Induction of cell cycle arrest and inflammatory genes by combined treatment with epigenetic, differentiating, and chemotherapeutic agents in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchportal.lih.lu [researchportal.lih.lu]

An In-depth Technical Guide to the Cytotoxicity Mechanism of DM1-SMCC in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architecture of a Targeted Weapon

Antibody-drug conjugates (ADCs) represent a paradigm of precision medicine in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] These tripartite molecules consist of a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a cytotoxic payload, and a chemical linker connecting the two.[][3]

This guide focuses on ADCs utilizing the maytansinoid derivative DM1 (Mertansine) as the cytotoxic payload, conjugated via the non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[][5] DM1, a potent microtubule-targeting agent, was developed to overcome the systemic toxicity associated with its parent compound, maytansine.[6][7] The SMCC linker provides a stable thioether bond, ensuring the ADC remains intact in circulation until it reaches its target, a critical factor for therapeutic efficacy and safety.[][9] Understanding the intricate, multi-step mechanism of DM1-SMCC cytotoxicity is fundamental for the development and optimization of this class of therapeutics.

The Core Cytotoxicity Mechanism: A Step-by-Step Cellular Takedown

The cytotoxic effect of a this compound ADC is not instantaneous but rather the culmination of a sequential process, from cell surface binding to the induction of programmed cell death.

Step 1: Antigen-Specific Binding and Internalization

The journey begins with the mAb component of the ADC recognizing and binding to a specific tumor-associated antigen on the cancer cell surface, such as HER2 in the case of Trastuzumab emtansine (T-DM1).[10] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, forming an intracellular vesicle called an endosome.[6][10]

Figure 1: ADC Binding, Internalization, and Trafficking Workflow.

Step 2: Lysosomal Trafficking and Payload Liberation

Following internalization, the endosome containing the ADC-antigen complex is trafficked to the lysosome.[6] The acidic environment and potent proteases within the lysosome lead to the complete degradation of the antibody component of the ADC.[1][11] Because the SMCC linker is non-cleavable, this proteolytic degradation results in the release of the active cytotoxic metabolite, lysine-SMCC-DM1 , into the cytoplasm.[9][12][13] This is the crucial step that unleashes the potent cell-killing agent within the target cell.

Step 3: Microtubule Disruption

Once in the cytoplasm, the lysine-SMCC-DM1 metabolite exerts its cytotoxic effect by targeting microtubules, essential components of the cytoskeleton.[7] DM1 is a potent antimitotic agent that binds to tubulin at the vinca (B1221190) alkaloid binding site.[6][14] Rather than causing wholesale microtubule depolymerization at therapeutic concentrations, DM1 acts as a "microtubule end poison."[6][15] It binds with high affinity to the tips of microtubules, suppressing their dynamic instability—the critical process of alternating growth and shortening required for proper mitotic spindle function.[6][16][17]

Step 4: Mitotic Arrest and Apoptosis Induction

The suppression of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for the correct segregation of chromosomes during cell division.[6] This disruption halts the cell cycle in the G2/M phase, a state known as mitotic arrest or mitotic catastrophe.[7][18][19] Prolonged mitotic arrest acts as a potent stress signal, triggering the intrinsic pathway of apoptosis (programmed cell death), which involves the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-3, -8, and -9), ultimately leading to the dismantling and death of the cancer cell.[19][20][21]

Figure 2: DM1-Induced Mitotic Arrest and Apoptosis Signaling Pathway.

Quantitative Analysis of DM1 Cytotoxicity

The potency of DM1 and its conjugates is quantified through various in vitro and biochemical assays. The data presented below, compiled from multiple studies, highlights its sub-nanomolar efficacy.